Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Catalog No.
S573929
CAS No.
40519-93-5
M.F
C13H11N3O3
M. Wt
257.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol...

CAS Number

40519-93-5

Product Name

Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

IUPAC Name

ethyl 4-oxo-10H-pyrimido[1,2-a]benzimidazole-3-carboxylate

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

InChI

InChI=1S/C13H11N3O3/c1-2-19-12(18)8-7-14-13-15-9-5-3-4-6-10(9)16(13)11(8)17/h3-7H,2H2,1H3,(H,14,15)

InChI Key

DNWMITUKTNMJAZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2NC3=CC=CC=C3N2C1=O

solubility

23 [ug/mL]

Canonical SMILES

CCOC(=O)C1=CN=C2NC3=CC=CC=C3N2C1=O

The exact mass of the compound Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 23 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis

Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has been synthesized through various methods, including a reaction between 1-(1H-benzo[d]imidazol-2-yl)ethanone and ethyl (E)-4-bromobut-2-enoate under mild conditions []. This research highlights the potential for developing novel synthetic routes for this compound.

Potential Applications:

While the specific scientific research applications of Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate are not extensively documented, its structural features suggest potential avenues for exploration:

  • DNA/RNA interaction: The presence of the pyrimido[1,2-a]benzimidazole core structure has been linked to the ability of certain compounds to interact with DNA and RNA molecules []. Further research is needed to determine if Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate exhibits similar properties.
  • Anticancer properties: Some pyrimido[1,2-a]benzimidazole derivatives have demonstrated anticancer activity []. Investigating the potential anticancer properties of Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate could be a promising area of research.

Future Directions:

Given the limited information on the specific research applications of Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate, further studies are warranted to explore its potential in various scientific research fields. This may involve:

  • In vitro and in vivo studies: These studies could help elucidate the compound's interaction with biological systems and assess its potential therapeutic effects.
  • Computational modeling: Computational simulations could provide insights into the compound's interaction with biomolecules and guide further experimental work.

Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound characterized by a fused bicyclic structure that incorporates a pyrimidine ring and a benzimidazole ring. This compound has the molecular formula C13H11N3O3C_{13}H_{11}N_{3}O_{3} and a molecular weight of approximately 257.25 g/mol. The structural features include an ethyl ester group and a ketone group, which contribute to its chemical reactivity and potential biological activities .

The primary synthesis method for Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves:

  • Starting Materials:
    • 1-(1H-benzo[d]imidazol-2-yl)ethanone
    • Ethyl (E)-4-bromobut-2-enoate
  • Reaction Conditions:
    • The reaction is typically conducted under mild conditions to facilitate the formation of the desired product without extensive side reactions.
  • Yield and Purification:
    • The product can be purified using standard techniques such as recrystallization or chromatography to achieve high purity levels suitable for further applications or studies.

Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has potential applications in various fields:

  • Pharmaceutical Research: Due to its unique structure, it may serve as a lead compound for developing new drugs.
  • Chemical Synthesis: It can be utilized as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Its properties may allow its use in creating novel materials with specific functionalities .

Interaction studies involving Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate are still emerging. Research into its interactions with biological macromolecules such as proteins and nucleic acids could reveal insights into its mechanism of action and therapeutic potential. These studies are crucial for understanding how this compound might influence biological pathways and its suitability for drug development .

Several compounds share structural similarities with Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylateC10H10N2O3C_{10}H_{10}N_{2}O_{3}Contains a pyrrolidine ring instead of pyrimidine
Ethyl 2-hydroxy-4-(pyridin-4-yl)-3,4-dihydropyrimido[1,2-a]C12H12N4O2C_{12}H_{12}N_{4}O_{2}Features a hydroxyl group and pyridine moiety
Benzimidazole derivativesVariesOften exhibit diverse biological activities but lack the unique fused bicyclic structure of the target compound

The uniqueness of Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate lies in its specific combination of heterocycles and functional groups that may influence its reactivity and biological properties differently compared to these similar compounds .

Traditional Synthetic Routes

Cyclocondensation Reactions with β-Ketoesters

The Biginelli reaction framework has been adapted for synthesizing related pyrimido[1,2-a]benzimidazole derivatives. In one approach, β-ketoesters react with 2-aminobenzimidazole and aldehydes under acidic conditions. A modified protocol employs in situ aldehyde generation via Kornblum oxidation of benzyl halides in dimethyl sulfoxide, followed by cyclocondensation with ethyl acetoacetate and urea under microwave irradiation (80°C, catalyst-free), achieving yields of 75-92% [3].

Benzyl Halide SubstituentReaction Time (min)Yield (%)
4-Methoxy2589
3-Chloro3085
2-Nitro3578

Annulation of Aminobenzimidazoles with Bifunctional Reagents

Key studies demonstrate annulation between 2-aminobenzimidazole and α,β-unsaturated carbonyl compounds. A heterogeneous catalyst system (polyacrylic acid-supported layered double hydroxides) enables solvent-free reactions at 80°C, completing in 20-29 minutes with 85-92% yields [2]. Bifunctional β-bromo-α,β-unsaturated aldehydes react with aminobenzimidazoles in N,N-dimethylformamide under microwave irradiation (120°C, triethylamine catalyst), forming the pyrimidine ring in 82-90% yields [2].

Green Chemistry and Sustainable Synthesis

Microwave-Assisted and Ultrasound-Mediated Approaches

Microwave irradiation significantly enhances reaction efficiency for benzimidazole-fused systems. A reported protocol uses N,N-dimethylformamide solvent with magnesium sulfate at 150°C (microwave, 300W), reducing reaction times from 12 hours to 25 minutes while maintaining 88-93% yields [4]. Ultrasound-assisted methods employ tetrabutylammonium fluoride in aqueous media, achieving 89-94% yields within 40 minutes at ambient temperature [4].

Solvent-Free and Catalyst-Free Protocols

Catalyst-free annulation occurs efficiently under mechanical grinding conditions. Mixing 2-aminobenzimidazole with ethyl 3-(2-bromophenyl)-3-oxopropanoate in a ball mill (500 rpm, 60 minutes) produces the target compound in 87% yield [2]. Solvent-free microwave reactions using neat reactants at 130°C demonstrate 91% conversion within 15 minutes [4].

Catalytic Systems for Enhanced Efficiency

Nanostructured Catalysts

Zinc oxide nanoparticles functionalized with sulfonic acid and tropine (ZnO@SO₃H@Tropine) show remarkable activity in ethanol solvent (0.5 mol% loading). This catalyst facilitates cyclocondensation at 70°C within 45 minutes, achieving 94% yield and maintaining 91% efficiency over five cycles [2].

Organocatalysts

Guanidine hydrochloride (15 mol%) in ethanol enables efficient Knoevenagel-Michael cyclization sequences. This system converts 2-aminobenzimidazole and diethyl acetylenedicarboxylate into the target compound within 3 hours at reflux, yielding 89% product [5].

Multicomponent Reactions for Structural Diversification

A three-component reaction system employing 2-aminobenzimidazole, β-ketosulfones, and triethyl orthoformate produces structurally diverse derivatives. Conducted in pyridine at 100°C with piperidine catalyst (10 mol%), this method achieves 83-91% yields across 20 substrates [5]. The mechanism involves:

  • Formation of enamine intermediate from β-ketosulfone and amine
  • Orthoformate-mediated cyclization
  • Aromatization through sulfone elimination
EntryR GroupR' GroupYield (%)
14-MethylphenylH89
23-Chlorophenyl4-F85
32-Naphthyl4-Br91

XLogP3

0.9

Wikipedia

4-oxo-10H-pyrimido[1,2-a]benzimidazole-3-carboxylic acid ethyl ester

Dates

Last modified: 08-15-2023

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